

# In-Depth Technical Guide to the Chemical Properties of Iminostilbene-d4

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## Compound of Interest

Compound Name: *Iminostilbene-d4*

Cat. No.: *B15559424*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Iminostilbene-d4**, a deuterated analog of iminostilbene. This document details its fundamental characteristics, synthesis, and analytical methodologies, making it an essential resource for professionals in pharmaceutical research and development. **Iminostilbene-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its isotopic labeling allows for precise quantification of iminostilbene in biological samples.<sup>[1][2]</sup>

## Core Chemical Properties

**Iminostilbene-d4** is a stable, isotopically labeled form of iminostilbene. The incorporation of four deuterium atoms results in a distinct mass shift, which is fundamental to its application in mass spectrometry-based assays.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>7</sub> D <sub>4</sub> N	[2]
Molecular Weight	197.27 g/mol	[2]
IUPAC Name	5H-dibenzo[b,f]azepine-1,2,3,4-d <sub>4</sub>	[2]
CAS Number	Not available	[2]
Parent Compound (CAS)	Iminostilbene (256-96-2)	[3]

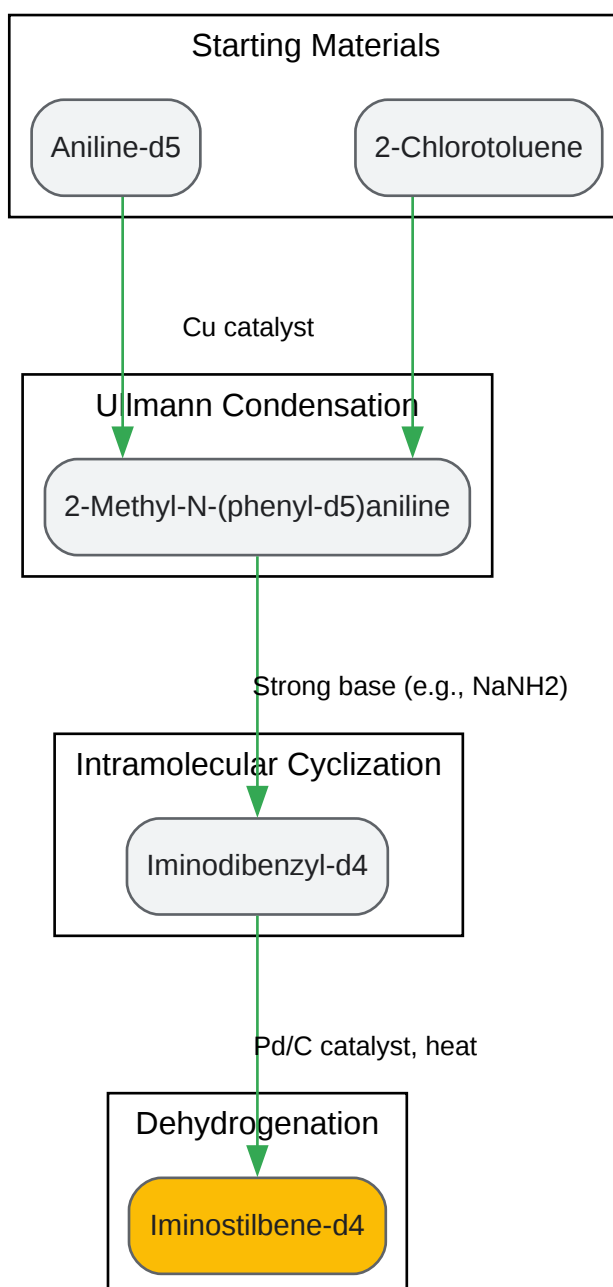
For comparison, the properties of the non-deuterated iminostilbene are provided below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N	[4]
Molecular Weight	193.24 g/mol	[4]
Melting Point	197-201 °C	
Boiling Point	349.1 °C at 760 mmHg	
Solubility	Soluble in DMSO and Methanol	[5][6]

## Synthesis of Iminostilbene-d<sub>4</sub>

A specific, detailed synthesis protocol for **Iminostilbene-d<sub>4</sub>** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of iminostilbene and general techniques for deuterium labeling. One common industrial synthesis of iminostilbene involves the catalytic dehydrogenation of iminodibenzyl.[7] [8] To introduce deuterium atoms onto one of the aromatic rings, a deuterated precursor would be required.

A potential synthetic pathway could involve the following conceptual steps:



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Caption: Proposed synthesis of **Iminostilbene-d4**.

This proposed pathway begins with the Ullmann condensation of aniline-d5 and 2-chlorotoluene to form a deuterated diphenylamine intermediate. Subsequent intramolecular cyclization, followed by catalytic dehydrogenation, would yield the desired **Iminostilbene-d4**.

The specific reaction conditions would need to be optimized to ensure high deuterium incorporation and overall yield.

## Experimental Protocols

### Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of **Iminostilbene-d4**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Iminostilbene-d4** in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:** Acquire full scan mass spectra in the relevant m/z range.
- **Data Analysis:** Determine the relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues. The isotopic purity is calculated from the integrated peak areas. A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry has been described, which involves correcting for measurement errors and providing an uncertainty value for the determined enrichment.<sup>[9]</sup>

### Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of iminostilbene in biological matrices, using **Iminostilbene-d4** as an internal standard.

Illustrative LC-MS/MS Parameters:

Parameter	Condition
LC Column	C18 reverse-phase column
Mobile Phase	Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 $\mu$ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transition (Iminostilbene)	m/z 194 -> 165
MS/MS Transition (Iminostilbene-d4)	m/z 198 -> 169

Note: These are typical starting conditions and may require optimization.

The workflow for a typical quantitative analysis is as follows:



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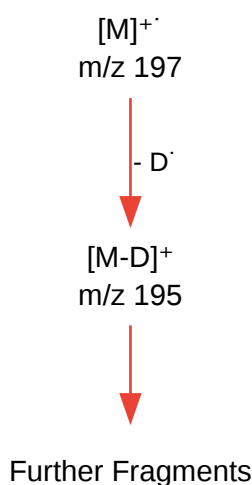
Caption: Quantitative analysis workflow.

## Spectroscopic Data

### Mass Spectrometry

The mass spectrum of non-deuterated iminostilbene shows a prominent molecular ion peak at m/z 193. The fragmentation pattern is characterized by the loss of a hydrogen atom to form a stable ion at m/z 192, followed by further fragmentation.

For **Iminostilbene-d4**, the molecular ion is expected at m/z 197. The fragmentation pattern is predicted to be similar to the non-deuterated analog, with corresponding mass shifts for the fragment ions containing deuterium atoms.



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Caption: Predicted fragmentation of **Iminostilbene-d4**.

## NMR Spectroscopy

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **Iminostilbene-d4** are not widely published, the spectra of non-deuterated iminostilbene serve as a reference.[10] In the  $^1\text{H}$  NMR spectrum of **Iminostilbene-d4**, the signals corresponding to the protons on the deuterated aromatic ring would be absent or significantly reduced in intensity, confirming the location of the deuterium labels.

Reference  $^1\text{H}$  NMR Data for Iminostilbene (in  $\text{DMSO-d}_6$ ):

- Aromatic protons typically appear in the range of 6.6-7.0 ppm.[10]
- The vinyl protons appear around 6.0-6.1 ppm.[10]

Reference  $^{13}\text{C}$  NMR Data for Iminostilbene:

- Aromatic and vinyl carbons resonate in the downfield region of the spectrum.

## Stability and Storage

Deuterated compounds are generally stable under standard storage conditions. It is recommended to store **Iminostilbene-d4** in a cool, dry, and dark place to prevent degradation.

Long-term stability studies for **Iminostilbene-d4** are not extensively documented in public literature; however, as a stable-labeled internal standard, it is expected to have good stability under typical laboratory conditions. For precise information, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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